![molecular formula C21H21ClN4OS B1139300 齐拉西酮D8 CAS No. 1126745-58-1](/img/structure/B1139300.png)
齐拉西酮D8
概述
描述
它是一种血清素 (5-HT) 和多巴胺受体拮抗剂,具有强大的抗精神病作用 。该化合物主要用于科学研究,以研究齐拉西酮的药代动力学和药效学。
科学研究应用
Pharmacokinetic Studies
Ziprasidone D8 is primarily utilized as an internal standard in pharmacokinetic studies to quantify the concentration of ziprasidone in biological samples. A notable study demonstrated a validated bioanalytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying ziprasidone in rabbit plasma. The method employed liquid-liquid extraction and achieved a linear range of 0.05 to 200 ng/mL for ziprasidone, with high recovery rates of 92.57% for ziprasidone and 95.70% for ziprasidone D8 .
Table 1: Pharmacokinetic Parameters of Ziprasidone D8
Parameter | Value |
---|---|
Linear Range | 0.05 - 200 ng/mL |
Intra-run Precision | 0.625 - 0.947% |
Inter-run Precision | 2.182 - 3.198% |
Recovery (Ziprasidone) | 92.57% |
Recovery (Ziprasidone D8) | 95.70% |
Analytical Chemistry Applications
Ziprasidone D8 has been employed in various analytical methods to enhance the accuracy of drug detection and quantification in biological matrices.
- High-Performance Liquid Chromatography (HPLC) : A rapid HPLC method was developed for the determination of ziprasidone in rat urine, utilizing solid-phase extraction protocols. The method achieved a linear range from 1 μg/mL to 200 μg/mL, with a limit of detection (LOD) at 0.2 μg/mL and a limit of quantification (LOQ) at 0.5 μg/mL .
Table 2: Analytical Method Validation for Ziprasidone D8
Method | Parameter | Value |
---|---|---|
HPLC | Linear Range | 1 - 200 μg/mL |
LOD | Limit of Detection | 0.2 μg/mL |
LOQ | Limit of Quantification | 0.5 μg/mL |
Recovery Rate | Urine Samples | ~95% |
Clinical Applications
Ziprasidone is clinically indicated for the treatment of schizophrenia and bipolar disorder, with research exploring its effects on various patient populations.
- Child and Adolescent Studies : Clinical trials have assessed the efficacy and safety of ziprasidone in children and adolescents with psychiatric disorders. One study indicated significant improvements in tic severity among youths with Tourette's syndrome treated with ziprasidone compared to placebo .
- Electrophysiological Studies : Research has also investigated the effects of ziprasidone on cardiac tissue, revealing that it can induce arrhythmogenic changes through alterations in intracellular calcium and sodium levels . This highlights the importance of monitoring cardiac function in patients receiving ziprasidone treatment.
Table 3: Clinical Findings on Ziprasidone
Study Focus | Population | Findings |
---|---|---|
Tourette's Syndrome | Ages 7-16 | Significant tic reduction |
Cardiac Effects | Rabbit Atrial Tissue | Induced arrhythmogenesis |
作用机制
CP-88059 D8 通过拮抗血清素 (5-HT) 和多巴胺受体发挥作用。它对血清素 5-HT2A 受体和多巴胺 D2 受体具有高亲和力。 据信,5-HT2A 受体的拮抗作用可以限制与多巴胺受体阻滞相关的令人不快的运动副作用,并提高对精神分裂症阴性症状的疗效 。 该化合物对其他血清素受体亚型也具有高亲和力,这可能会增强其治疗潜力 。
类似化合物:
齐拉西酮: CP-88059 D8 的非氘化版本。
齐拉西酮盐酸盐: 齐拉西酮的盐形式,用于各种制剂。
齐拉西酮甲磺酸盐: 齐拉西酮的另一种盐形式,具有相似的药理特性
独特性: CP-88059 D8 由于掺入了氘原子而具有独特性,这使其成为药代动力学和药效学研究中宝贵的工具。 氘标记允许对生物系统中的化合物进行精确跟踪和分析,从而提供非标记化合物无法获得的见解 。
生化分析
Biochemical Properties
Ziprasidone D8, like its parent compound Ziprasidone, is a selective monoaminergic antagonist with high affinity for the serotonin Type 2 (5HT2), dopamine Type 2 (D2), 1 and 2 adrenergic, and H1 histaminergic receptors . This suggests that Ziprasidone D8 may interact with these enzymes and proteins in biochemical reactions.
Temporal Effects in Laboratory Settings
A study on Ziprasidone has shown that it can be quantified in rabbit plasma using a validated bioanalytical method, suggesting its stability for such analysis .
准备方法
合成路线和反应条件: CP-88059 D8 的合成涉及将氘原子掺入齐拉西酮分子中。 这通常通过在特定条件下进行氢-氘交换反应来实现 。该过程涉及使用氘化试剂和溶剂,以确保氘在分子中所需位置的掺入。
工业生产方法: CP-88059 D8 的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保氘标记化合物的纯度和一致性。 生产在配备处理氘化合物的专用设施中进行 。
化学反应分析
反应类型: CP-88059 D8 会经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成相应的氧化产物。
还原: 还原反应可以进行,将该化合物转化为其还原形式。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。
主要产物: 这些反应形成的主要产物取决于所用条件和试剂的具体情况。 例如,氧化可能会产生氧化衍生物,而还原可能会产生该化合物的还原形式 。
相似化合物的比较
Ziprasidone: The non-deuterated version of CP-88059 D8.
Ziprasidone hydrochloride: A salt form of Ziprasidone used in various formulations.
Ziprasidone mesylate: Another salt form of Ziprasidone with similar pharmacological properties
Uniqueness: CP-88059 D8 is unique due to the incorporation of deuterium atoms, which makes it a valuable tool in pharmacokinetic and pharmacodynamic studies. The deuterium labeling allows for precise tracking and analysis of the compound in biological systems, providing insights that are not possible with non-labeled compounds .
生物活性
Ziprasidone D8 is a deuterated form of the atypical antipsychotic drug ziprasidone, which is primarily used to treat schizophrenia and bipolar disorder. The biological activity of Ziprasidone D8 is of considerable interest due to its pharmacological properties, metabolic pathways, and potential therapeutic applications. This article delves into the biological activity of Ziprasidone D8, supported by data tables, case studies, and detailed research findings.
Pharmacodynamics
Ziprasidone acts primarily as an antagonist at the dopamine D2 and serotonin 5-HT2A receptors. It also exhibits moderate affinity for other serotonin receptors (5-HT1A, 5-HT1D, 5-HT2C) and norepinephrine reuptake sites. Its unique receptor profile contributes to its efficacy in managing psychotic disorders while minimizing motor side effects commonly associated with other antipsychotics.
Key Binding Affinities
Receptor Type | Binding Affinity (Ki nM) |
---|---|
Dopamine D2 | 4.8 |
Serotonin 5-HT2A | 0.4 |
Serotonin 5-HT1A | 1.3 |
Norepinephrine | Moderate |
Histamine H1 | 47 |
This receptor binding profile indicates that Ziprasidone D8 may provide enhanced modulation of mood and cognitive improvement compared to other atypical antipsychotics .
Pharmacokinetics
Ziprasidone is extensively metabolized in the liver, primarily through aldehyde oxidase and cytochrome P450 enzymes (CYP3A4). The pharmacokinetic parameters are crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME).
Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability (fed state) | ~60% |
Peak Plasma Concentration | 6-8 hours post-administration |
Half-Life | 6-10 hours |
Metabolism | Primarily hepatic |
Excretion of unchanged drug | <1% in urine |
The absorption of ziprasidone is significantly increased when taken with food, reaching optimal bioavailability .
Case Studies and Clinical Evidence
Recent studies have explored the use of ziprasidone in various clinical settings, including its application in patients with Parkinson's disease (PD). A systematic review identified several case reports and studies assessing the efficacy and safety of ziprasidone in treating psychosis associated with PD.
Findings from Case Series
- Study Overview : A systematic review included two prospective trials and eleven case reports involving ziprasidone treatment in PD patients.
- Efficacy : Ziprasidone was generally effective for treating psychosis with few adverse events reported.
- Adverse Events : Some patients experienced worsening motor symptoms; however, it was considered a safer alternative compared to other atypical antipsychotics like quetiapine .
Biological Mechanisms
Research has indicated that ziprasidone may influence intracellular calcium () and sodium () homeostasis, contributing to its proarrhythmic potential. A study on rabbit atrial tissues demonstrated that ziprasidone treatment led to increased intracellular levels and dysregulation of currents.
Mechanistic Insights
属性
IUPAC Name |
5-[2-[4-(1,2-benzothiazol-3-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4OS/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)28-24-21/h1-4,11,13H,5-10,12H2,(H,23,27)/i7D2,8D2,9D2,10D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWVFYHBGMAFLY-UFBJYANTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)([2H])[2H])([2H])[2H])C4=NSC5=CC=CC=C54)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1126745-58-1 | |
Record name | 1126745-58-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。